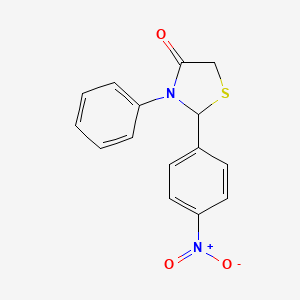

2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-ニトロフェニル)-3-フェニル-1,3-チアゾリジン-4-オンは、ニトロフェニル基とフェニル基で置換されたチアゾリジンオン環を持つ複素環式化合物です。この化合物は、その潜在的な生物活性と科学研究の様々な分野における応用から注目を集めています。

製造方法

合成経路と反応条件

2-(4-ニトロフェニル)-3-フェニル-1,3-チアゾリジン-4-オンの合成は、通常、4-ニトロベンズアルデヒド、チオ尿素、およびアセトフェノンを酸性条件下で反応させることにより行われます。 反応は中間体のシッフ塩基の形成を経て進行し、その後環化してチアゾリジンオン環を形成します .

工業生産方法

2-(4-ニトロフェニル)-3-フェニル-1,3-チアゾリジン-4-オンの具体的な工業生産方法はあまり詳しく文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。これには、温度、溶媒、触媒などの反応条件を最適化して、より高い収率と純度を実現することが含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-nitrobenzaldehyde, thiourea, and acetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

化学反応の分析

反応の種類

2-(4-ニトロフェニル)-3-フェニル-1,3-チアゾリジン-4-オンは、次のような様々な化学反応を起こす可能性があります。

還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元できます。

置換: フェニル基とニトロフェニル基は、求電子置換反応に関与することができます。

一般的な試薬と条件

還元: パラジウム触媒を用いた水素ガス。

置換: 臭素または塩素などのハロゲン化剤。

酸化: 過酸化水素またはm-クロロ過安息香酸などの酸化剤。

主な生成物

還元: 2-(4-アミノフェニル)-3-フェニル-1,3-チアゾリジン-4-オン。

置換: 様々なハロゲン化誘導体。

酸化: チアゾリジンオン環のスルホキシドまたはスルホン。

科学的研究の応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性と抗真菌性の特性について調査されています.

作用機序

2-(4-ニトロフェニル)-3-フェニル-1,3-チアゾリジン-4-オンの生物活性は、特定の分子標的と相互作用する能力に起因すると考えられています。 ニトロフェニル基は電子移動反応に関与する可能性があり、チアゾリジンオン環は酵素や受容体と相互作用して、その活性を阻害する可能性があります .

類似化合物の比較

類似化合物

2-(4-ニトロフェニル)-1,3-チアゾリジン-4-オン: フェニル基を欠いており、生物活性に影響を与える可能性があります。

3-フェニル-1,3-チアゾリジン-4-オン: ニトロフェニル基を欠いており、電子移動能力が低下する可能性があります。

2-フェニル-1,3-チアゾリジン-4-オン: ニトロフェニル基とフェニル基の両方が欠如しており、より単純な構造となっています.

独自性

2-(4-ニトロフェニル)-3-フェニル-1,3-チアゾリジン-4-オンは、ニトロフェニル基とフェニル基の両方が存在することによってユニークであり、その多様な化学反応性と潜在的な生物活性に貢献しています。 これらの基がチアゾリジンオン環構造に組み合わされることで、様々な分子標的と相互作用する能力が向上し、科学研究のための貴重な化合物となっています .

類似化合物との比較

Similar Compounds

2-(4-Nitrophenyl)-1,3-thiazolidin-4-one: Lacks the phenyl group, which may affect its biological activity.

3-Phenyl-1,3-thiazolidin-4-one: Lacks the nitrophenyl group, which may reduce its electron transfer capabilities.

2-Phenyl-1,3-thiazolidin-4-one: Lacks both the nitrophenyl and phenyl groups, making it less complex.

Uniqueness

2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is unique due to the presence of both the nitrophenyl and phenyl groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these groups in the thiazolidinone ring structure enhances its ability to interact with various molecular targets, making it a valuable compound for scientific research .

特性

分子式 |

C15H12N2O3S |

|---|---|

分子量 |

300.3 g/mol |

IUPAC名 |

2-(4-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C15H12N2O3S/c18-14-10-21-15(16(14)12-4-2-1-3-5-12)11-6-8-13(9-7-11)17(19)20/h1-9,15H,10H2 |

InChIキー |

UPPJKWRNZWHTLR-UHFFFAOYSA-N |

正規SMILES |

C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |

溶解性 |

42 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。